3-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
cyclopropyl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(12-6-7-12)19-8-13(11-4-2-1-3-5-11)14(9-19)15-17-10-21-18-15/h1-5,10,12-14H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADBDWZFNBHJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities. Therefore, it is plausible that (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(cyclopropyl)methanone may interact with similar targets.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen. This suggests that (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(cyclopropyl)methanone may interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Given the anti-infective activities of related 1,2,4-oxadiazoles, it is possible that this compound may interfere with pathways essential for the survival or replication of infectious agents.
Pharmacokinetics
The presence of the 1,2,4-oxadiazole scaffold, which is common in many marketed drugs, suggests that this compound may have favorable drug-like properties.
Result of Action
Based on the known activities of related 1,2,4-oxadiazoles, it is plausible that this compound may inhibit the growth or replication of infectious agents at the cellular level.
Biological Activity
The compound 3-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazoles are known for their roles in medicinal chemistry, particularly in the development of pharmaceuticals with antibacterial, anti-inflammatory, anticancer, and antiviral properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The structure of the compound can be represented as follows:
This molecular formula indicates the presence of a cyclopropanecarbonyl group attached to a phenylpyrrolidine moiety and an oxadiazole ring.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds within this family have shown significant inhibitory effects on various cancer cell lines. A study demonstrated that derivatives with similar structures exhibited IC50 values comparable to standard anticancer drugs like Doxorubicin and Tamoxifen .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|---|
| 3a | MCF-7 | 24.74 | 5-Fluorouracil | 100 |
| 3b | HCT-116 | 4.38 | Pemetrexed | 6.75 |
| IX | Various | 1.16 | Doxorubicin | 1.14 |
These findings suggest that the compound may act as a lead in developing new anticancer agents.
Antibacterial and Antifungal Activity
Oxadiazole derivatives have also been reported to exhibit antibacterial and antifungal properties. Research indicates that these compounds can inhibit bacterial growth effectively, with some derivatives showing minimum inhibitory concentrations (MIC) in the low micromolar range .
Table 2: Antibacterial Activity
| Compound | Bacteria Tested | MIC (µM) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 10 |
The antibacterial activity is attributed to the ability of oxadiazoles to disrupt bacterial cell wall synthesis or function.
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Some oxadiazole derivatives have shown promising anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes .
Table 3: Inhibition of COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound C | 0.140 | 0.007 |
These results indicate that certain derivatives could serve as potential therapeutic agents for inflammatory diseases.
Case Studies
Several case studies have been published focusing on the synthesis and evaluation of oxadiazole derivatives:
- Alam et al. (2022) synthesized a series of oxadiazole compounds and evaluated their anticancer activity against MCF-7 and HCT-116 cell lines, revealing significant inhibitory effects compared to standard treatments .
- Izgi et al. (2024) focused on the synthesis of novel oxadiazole derivatives with α-glucosidase inhibitory activity, demonstrating potential for treating diabetes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine-Oxadiazole Hybrids
describes compounds such as 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and its enantiomer (1b) . These share the pyrrolidine-oxadiazole framework but differ in substitution patterns:
- Substituent at Pyrrolidine 1-Position: The target compound uses a cyclopropanecarbonyl group, whereas 1a/1b have a 2-phenylethyl substituent.
- Oxadiazole Substituents : The target compound lacks the 4-pyridyl group present in 1a/1b. The pyridyl group could improve aqueous solubility but may reduce passive membrane permeability.
Biological Implications : The phenylethyl group in 1a/1b may favor interactions with hydrophobic binding pockets, while the cyclopropanecarbonyl group in the target compound could modulate enzyme inhibition via steric effects .
Pyrazoline Derivatives ()
reports N-substituted pyrazoline compounds (e.g., 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone). Key differences include:
- Core Heterocycle : Pyrazolines (dihydro pyrazoles) are six-membered partially unsaturated rings, whereas the target compound’s 1,2,4-oxadiazole is fully aromatic. The oxadiazole’s electron-deficient nature may enhance interactions with electron-rich biological targets.
- Substituent Effects : The fluorophenyl and chlorophenyl groups in pyrazolines contribute to halogen bonding and lipophilicity. The target compound’s phenyl group at the pyrrolidine 4-position offers similar lipophilicity but lacks halogen-based electronic effects.
Activity Profile : Pyrazolines are often explored for antimicrobial and anti-inflammatory activities, whereas oxadiazoles are frequently utilized in antiviral and kinase inhibitor scaffolds .
Triazole-Based Derivatives ()
Triazole derivatives, such as those in , feature a 1,2,4-triazole core with dithiocarbamate substituents. Comparisons include:
- Heterocycle Stability : 1,2,4-Triazoles exhibit higher basicity and hydrogen-bonding capacity than 1,2,4-oxadiazoles, which may influence target selectivity.
- Substituent Flexibility : The target compound’s cyclopropanecarbonyl group provides rigidity, whereas triazole derivatives with dithiocarbamate groups (e.g., [α-(4-methoxybenzoyl)-2-(1,2,4-triazol-1-yl)]ethyl-N,N-dimethyl dithiocarbamate) introduce sulfur atoms capable of metal coordination, broadening bioactivity (e.g., antifungal and plant growth regulation) .
Pyrazole Carbaldehydes ()
details pyrazole carbaldehydes with sulfanyl and chloro substituents (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde). Key contrasts:
- Electron-Withdrawing Groups : The trifluoromethyl and chloro groups in pyrazole derivatives enhance electronegativity and oxidative stability. The target compound’s oxadiazole inherently provides electron deficiency without requiring additional substituents.
- Biological Targets : Pyrazole carbaldehydes are often explored as enzyme inhibitors (e.g., cyclooxygenase), whereas oxadiazoles are more common in antiviral and anticancer contexts .
Comparative Structural and Pharmacological Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
